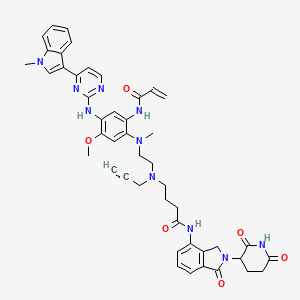

PROTAC EGFR degrader 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H48N10O6 |

|---|---|

Molecular Weight |

836.9 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide |

InChI |

InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60) |

InChI Key |

MTMBWVDGSVDKJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of PROTAC EGFR Degrader 7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of PROTAC EGFR degrader 7, also known as compound 13b. This molecule is a potent and selective CRBN-recruiting PROTAC designed to target the EGFR L858R/T790M mutant, a clinically relevant driver of resistance in non-small cell lung cancer (NSCLC).[1][2]

Introduction: The Rationale for an EGFR Degrader

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several generations of tyrosine kinase inhibitors (TKIs) approved for the treatment of NSCLC.[3] However, the emergence of acquired resistance mutations, such as the T790M "gatekeeper" mutation, significantly limits the efficacy of earlier generation TKIs. While third-generation inhibitors like osimertinib were developed to overcome T790M-mediated resistance, further mutations can arise, necessitating novel therapeutic strategies.[3]

Proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism of action compared to traditional inhibitors. Instead of merely blocking the active site, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[3] This event-driven pharmacology can lead to a more profound and durable suppression of signaling pathways and may overcome resistance mechanisms associated with inhibitor binding.

This compound (compound 13b) was developed as a highly potent and selective degrader of the double mutant EGFRL858R/T790M.[1][2][4] This guide will detail its discovery, synthesis, and biological evaluation.

Discovery and Design Strategy

The development of this compound was based on a strategy of linking a known EGFR inhibitor with a ligand for an E3 ubiquitin ligase. In this case, the design incorporated a derivative of the third-generation EGFR inhibitor, osimertinib, as the warhead for binding to EGFRL858R/T790M.[3] For recruitment of the E3 ligase, a ligand for Cereblon (CRBN) was chosen.[1][2][4] A critical aspect of PROTAC design is the linker connecting the two ligands, as its length and composition significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

The discovery process likely involved the synthesis and screening of a library of PROTACs with varying linker lengths and compositions to identify the optimal geometry for inducing the degradation of EGFRL858R/T790M.

Experimental Workflow: From Design to In Vivo Evaluation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 13b).

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | NCI-H1975 (EGFRL858R/T790M) | 46.82 nM | [1][4][5] |

| DC50 (EGFR Degradation) | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | [1][4][5] |

| IC50 (Proliferation) | A549 (EGFRWT) | > 100 µM | [4] |

| IC50 (Proliferation) | H1299 (EGFRWT) | > 100 µM | [4] |

Table 2: In Vivo Efficacy

| Parameter | Animal Model | Dosing | Result | Reference |

| Tumor Growth Inhibition (TGI) | BALB/c mice with NCI-H1975 xenografts | 10 mg/kg, i.p., once daily for 24 days | 63.7% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 13b)

While the exact, detailed synthesis protocol from the primary publication's supplementary information is not available, a general synthetic strategy for similar osimertinib-based PROTACs can be outlined. The synthesis typically involves the preparation of an osimertinib derivative with a reactive handle for linker attachment, the synthesis of a CRBN ligand (e.g., pomalidomide) with a corresponding reactive linker, and the final conjugation of these two fragments.

General Synthetic Scheme:

-

Synthesis of Osimertinib-Linker Intermediate: An appropriate derivative of osimertinib is synthesized with a functional group (e.g., an amine or alkyne) at a solvent-exposed position that does not interfere with EGFR binding. This is often achieved by modifying the N,N-dimethylaminoethyl side chain.[1]

-

Synthesis of CRBN Ligand-Linker Intermediate: Pomalidomide is functionalized with a linker containing a complementary reactive group (e.g., a carboxylic acid or an azide).

-

Conjugation: The osimertinib-linker and CRBN ligand-linker intermediates are coupled using standard chemical reactions, such as amide bond formation or click chemistry (copper-catalyzed azide-alkyne cycloaddition).[1]

-

Purification: The final PROTAC molecule is purified using techniques like column chromatography and high-performance liquid chromatography (HPLC). The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: NCI-H1975, A549, and H1299 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period, typically 72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[6]

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]

-

Solubilization: The formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for EGFR Degradation

This technique is used to quantify the amount of EGFR protein in cells following treatment with the degrader.

-

Cell Treatment: NCI-H1975 cells are treated with various concentrations of this compound for different time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for total EGFR. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the EGFR band is quantified and normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are calculated.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: NCI-H1975 cells are treated with this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[7]

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.[7] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram. This compound was found to induce G2/M phase arrest in NCI-H1975 cells.[1][5]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: NCI-H1975 cells are treated with this compound for a specified time.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.[8][9] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified. This compound was shown to significantly induce apoptosis in NCI-H1975 cells.[1][5]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the degrader in a living organism.

-

Cell Implantation: NCI-H1975 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][10]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 10 mg/kg, intraperitoneally, once daily), while the control group receives the vehicle.[1]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 24 days) or when the tumors in the control group reach a certain size.[1]

-

Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer, mutations in EGFR, such as L858R and T790M, lead to constitutive activation of these pathways, driving uncontrolled cell growth.

PROTAC Mechanism of Action

This compound functions by forming a ternary complex between the EGFRL858R/T790M protein and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.

Conclusion

This compound (compound 13b) represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective degradation of the clinically important EGFRL858R/T790M mutant demonstrates the potential of the PROTAC technology to overcome acquired resistance to traditional kinase inhibitors. The in vitro and in vivo data presented in this guide underscore its promise as a lead compound for further preclinical and clinical development. This in-depth technical overview provides researchers and drug development professionals with a comprehensive understanding of the discovery, mechanism of action, and biological evaluation of this promising EGFR degrader.

References

- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. insights.inotiv.com [insights.inotiv.com]

In-depth Technical Guide: PROTAC EGFR Degrader Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the target selectivity profiles of several prominent PROTAC (Proteolysis Targeting Chimera) EGFR (Epidermal Growth Factor Receptor) degraders. As the field of targeted protein degradation rapidly evolves, understanding the nuances of degrader selectivity against various EGFR mutations and the wild-type protein is critical for the development of effective and safe therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental frameworks.

Introduction to PROTAC-mediated EGFR Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of a ligand that binds the target protein (e.g., EGFR), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-based inhibition, with the potential to overcome drug resistance and improve therapeutic outcomes.

The selectivity of an EGFR PROTAC is a key determinant of its therapeutic window. Ideally, a degrader would potently eliminate oncogenic mutant forms of EGFR while sparing the wild-type (WT) protein, thereby minimizing toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea. The following sections delve into the selectivity profiles of specific, scientifically documented EGFR degraders.

Selectivity Profile of Gefitinib-Based EGFR Degraders

A study by Cheng et al. provides a comparative analysis of gefitinib-based PROTACs, highlighting the impact of the E3 ligase ligand (VHL vs. CRBN) and linker composition (all-carbon vs. polyethylene glycol [PEG]) on degradation selectivity and potency.[1]

VHL-Recruiting Degrader: MS39 (Compound 6)

MS39 is a potent EGFR degrader that utilizes gefitinib to bind EGFR and recruits the VHL E3 ligase via a nine-methylene all-carbon linker.[1]

Table 1: Selectivity Profile of MS39 (Compound 6)

| Target Cell Line | EGFR Genotype | DC50 (nM) | Dmax | Notes |

| HCC-827 | Exon 19 Deletion | 5.0 | >95% at 50 nM | Potent degradation of mutant EGFR.[1] |

| H3255 | L858R | 3.3 | >95% at 50 nM | Potent degradation of mutant EGFR.[1] |

| WT EGFR Cells | Wild-Type | No significant degradation up to 10 µM | - | Highly selective for mutant over wild-type EGFR.[1] |

CRBN-Recruiting Degrader: MS154 (Compound 10)

MS154 employs gefitinib and a CRBN ligand, connected by an eight-methylene all-carbon linker.[1]

Table 2: Selectivity Profile of MS154 (Compound 10)

| Target Cell Line | EGFR Genotype | DC50 (nM) | Dmax | Notes |

| HCC-827 | Exon 19 Deletion | 11 | >95% at 50 nM | Effective degradation of mutant EGFR.[1] |

| H3255 | L858R | 25 | >95% at 50 nM | Effective degradation of mutant EGFR.[1] |

| WT EGFR Cells | Wild-Type | No significant degradation | - | Selective for mutant over wild-type EGFR.[1] |

CRBN-Recruiting Degraders with PEG Linkers (Compounds 7 & 8)

In the same study, compounds 7 and 8, which also recruit CRBN but utilize PEG linkers, were found to be less effective at inducing EGFR degradation compared to their all-carbon linker counterparts like MS154.[1] This highlights the critical role of linker composition in optimizing the formation of a productive ternary complex for efficient degradation.

Global Proteomics of MS39 and MS154

Global proteomic analyses revealed that both MS39 and MS154 are highly selective for EGFR, with over 75% of EGFR protein being degraded upon treatment. While a few other proteins were identified as potentially downregulated, this occurred with lower fold change or confidence levels, indicating a high degree of selectivity for EGFR.[1]

Selectivity Profile of a Dacomitinib-Based EGFR Degrader

A VHL-recruiting PROTAC derived from the second-generation EGFR inhibitor dacomitinib, referred to as compound 13 in a study by Shi et al., has been shown to selectively degrade EGFR with the exon 19 deletion.

Table 3: Selectivity Profile of Dacomitinib-VHL PROTAC (Compound 13)

| Target Cell Line | EGFR Genotype | DC50 (nM) | IC50 (nM) | Notes |

| HCC-827 | Exon 19 Deletion | 3.57 | 6 | Potent and selective degradation. |

| Other Mutants | e.g., L858R, T790M | Not specified as effectively degraded | - | Reported to be selective for EGFRDel19. |

| WT EGFR Cells | Wild-Type | No significant degradation | - | Selective against wild-type EGFR. |

Selectivity Profile of a CRBN-Recruiting EGFRL858R/T790M Degrader

For acquired resistance involving the T790M mutation, a potent CRBN-recruiting PROTAC, compound 13b , was developed. This degrader shows high selectivity for the double mutant EGFR over wild-type.

Table 4: Selectivity Profile of CRBN-Recruiting Degrader 13b

| Target Cell Line | EGFR Genotype | DC50 (nM) | IC50 (nM) | Selectivity vs. WT |

| NCI-H1975 | L858R/T790M | 13.2 | 46.82 | >1700-fold |

| A549 / H1299 | Wild-Type | Not degraded | >100,000 | High selectivity for the mutant form. |

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the referenced studies for assessing PROTAC EGFR degrader selectivity.

Cell Culture and Treatment

-

Cell Lines:

-

HCC-827: Human non-small cell lung cancer (NSCLC) line with an EGFR exon 19 deletion.

-

H3255: Human NSCLC line with an EGFR L858R mutation.

-

NCI-H1975: Human NSCLC line with EGFR L858R and T790M mutations.

-

A549, OVCAR-8, H1299: Human cancer cell lines expressing wild-type EGFR.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: For degradation studies, cells are seeded in appropriate plates (e.g., 6-well plates). After reaching a suitable confluency (e.g., 80%), they are often serum-starved for 8 hours before being treated with various concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

Western Blotting for Degradation Analysis (DC50 Determination)

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against total EGFR, phospho-EGFR, downstream signaling proteins like AKT and p-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The level of EGFR is normalized to the loading control. The DC50 value (the concentration at which 50% of the target protein is degraded) is calculated from the dose-response curve.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or MTT assay.

-

Data Analysis: Luminescence or absorbance is read on a plate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve using software like GraphPad Prism.

Global Proteomics for Selectivity Profiling (TMT-based Mass Spectrometry)

-

Sample Preparation: Cells are treated with the PROTAC degrader or vehicle control. After lysis, proteins are digested (e.g., with trypsin), and the resulting peptides are labeled with tandem mass tags (TMT).

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data is processed using software like Proteome Discoverer. Peptide and protein identification and quantification are performed by searching against a human protein database. The relative abundance of proteins in the treated versus control samples is determined to identify off-target effects.

EGFR Signaling Pathways Affected by Degradation

Degradation of EGFR leads to the shutdown of its downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The two major pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The effectiveness of an EGFR degrader is often confirmed by observing a reduction in the phosphorylation of key downstream nodes, such as AKT and ERK.

Conclusion

The selectivity profile of a PROTAC EGFR degrader is a complex interplay between the choice of the EGFR-targeting warhead, the recruited E3 ligase, and the nature of the linker. The data presented herein for compounds such as MS39, MS154, and others demonstrate that high selectivity for mutant EGFR over wild-type is achievable. All-carbon linkers appear to confer superior degradation efficacy over PEG linkers in the context of gefitinib-based CRBN recruiters. Furthermore, global proteomics stands as a crucial tool for confirming on-target selectivity and identifying potential off-target liabilities. This in-depth understanding is paramount for guiding the rational design of the next generation of EGFR degraders with enhanced therapeutic potential.

References

In Vitro Characterization of PROTAC EGFR Degrader 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PROTAC EGFR degrader 7, also identified as compound 13b. This molecule is a potent and selective CRBN-recruiting PROTAC designed to target the degradation of the L858R/T790M mutant epidermal growth factor receptor (EGFR), a key driver of resistance in non-small cell lung cancer (NSCLC).[1][2][3][4][5] This document outlines the core biological effects of this degrader, presents key quantitative data in a clear format, and provides detailed methodologies for the essential experiments used in its characterization.

Core Efficacy and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] As a heterobifunctional molecule, it simultaneously binds to the target protein (EGFR L858R/T790M) and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the EGFR mutant, marking it for degradation by the proteasome.[1] This targeted degradation leads to the inhibition of downstream signaling pathways, ultimately inducing apoptosis and cell cycle arrest in cancer cells harboring this specific EGFR mutation.[1][2][3][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound (compound 13b) in the NCI-H1975 human lung carcinoma cell line, which expresses the EGFR L858R/T790M mutation.

Table 1: Degradation Potency

| Parameter | Cell Line | Value | Description |

| DC50 | NCI-H1975 | 13.2 nM | The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[1][2][3][4] |

Table 2: Anti-proliferative Activity

| Parameter | Cell Line | Value | Description |

| IC50 | NCI-H1975 | 46.82 nM | The half-maximal inhibitory concentration, indicating the concentration of the PROTAC needed to inhibit 50% of cell proliferation.[1][2][3][4] |

Table 3: Cellular Effects

| Effect | Cell Line | Observation |

| Apoptosis | NCI-H1975 | Significant induction of apoptosis.[1][2][3][4] |

| Cell Cycle | NCI-H1975 | Induction of G2/M phase arrest.[1][2][3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, the EGFR signaling pathway it targets, and the general workflows for the key in vitro experiments.

Caption: Mechanism of action of this compound.

Caption: Simplified EGFR signaling pathway.

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Cell Culture

-

Cell Line: NCI-H1975 (human lung carcinoma, EGFR L858R/T790M positive).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EGFR Degradation (DC50 Determination)

This assay quantifies the amount of a specific protein in a sample.

-

Cell Seeding: Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 value is calculated by plotting the percentage of EGFR degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed NCI-H1975 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

This assay uses Annexin V and propidium iodide (PI) staining followed by flow cytometry to detect and quantify apoptotic cells.

-

Cell Seeding and Treatment: Seed NCI-H1975 cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[8]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered live cells.

-

Annexin V-positive and PI-negative cells are early apoptotic cells.

-

Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells. The percentage of apoptotic cells is calculated from the flow cytometry data.

-

Cell Cycle Analysis

This method utilizes propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Culture and treat NCI-H1975 cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[10][11]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M peak indicates a G2/M phase arrest.

References

- 1. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NB-64-79858-5mg | this compound Clinisciences [clinisciences.com]

- 5. tandfonline.com [tandfonline.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. protocols.io [protocols.io]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Methodological & Application

Application Note: Western Blot Protocol for Monitoring EGFR Degradation by PROTACs

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[2][4] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[5][6][7] A PROTAC is a heterobifunctional molecule, consisting of a ligand that binds to the target protein (e.g., EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[8][9] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

Western blotting is an indispensable immunodetection technique for monitoring the efficacy of PROTACs. It allows for the sensitive and specific quantification of the target protein reduction, thereby enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). This application note provides a detailed protocol for performing a Western blot to assess EGFR degradation in cancer cell lines following treatment with EGFR-targeting PROTACs.

Signaling Pathways and Mechanisms

To understand the experimental context, it is crucial to visualize the EGFR signaling pathway and the mechanism of action for PROTACs.

Caption: Figure 1: Simplified EGFR Signaling Pathway.

Caption: Figure 2: PROTAC Mechanism for EGFR Degradation.

Quantitative Data Summary

The following tables summarize quantitative data for exemplary EGFR PROTACs from published studies, demonstrating their degradation capabilities in various non-small-cell lung cancer (NSCLC) cell lines.

Table 1: Degradation Efficacy of VHL-Recruiting EGFR PROTACs

| PROTAC | Cell Line | EGFR Mutant Status | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

|---|---|---|---|---|---|---|

| Compound 6 | HCC-827 | Exon 19 Deletion | 5.0 | >95 | 16 | [10] |

| Compound 6 | H3255 | L858R | 3.3 | >95 | 16 | [10] |

| PROTAC 3 | HCC-827 | Exon 19 Deletion | 11.7 | N/A | 24 | [11] |

| PROTAC 3 | H3255 | L858R | 22.3 | N/A | 24 |[11] |

Table 2: Degradation Efficacy of CRBN-Recruiting EGFR PROTACs

| PROTAC | Cell Line | EGFR Mutant Status | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

|---|---|---|---|---|---|---|

| Compound 10 | HCC-827 | Exon 19 Deletion | 11 | >95 | 16 | [10] |

| Compound 10 | H3255 | L858R | 25 | >95 | 16 | [10] |

| Compound 14 | HCC-827 | Exon 19 Deletion | 0.261 | 91.2 | 24 | [11] |

| Compound 14 | Ba/F3 | L858R | 20.57| >90 | 24 |[11] |

Experimental Workflow & Protocol

The overall workflow involves cell culture, treatment with the PROTAC, preparation of cell lysates, and subsequent analysis by Western blot.

Caption: Figure 3: Western Blot Workflow.

Detailed Experimental Protocol

1. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HCC-827, H3255, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Culture cells overnight in complete growth medium under standard conditions (37°C, 5% CO2).

-

PROTAC Treatment:

-

Dose-Response: Aspirate the medium and replace it with fresh medium containing various concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10][11]

-

-

Incubation: Return plates to the incubator for the specified treatment duration.

2. Cell Lysis

-

Wash: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, according to the manufacturer’s instructions.[12]

-

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Electrophoresis: Load the denatured samples into the wells of an 8% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Note: EGFR is a large protein (~175 kDa), so a lower percentage gel and longer run time may be necessary for good resolution.[12]

5. Protein Transfer

-

Membrane: Activate a 0.45 µm Polyvinylidene difluoride (PVDF) membrane in methanol for 1 minute, followed by equilibration in transfer buffer.[12]

-

Transfer: Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane. This can be done using a wet transfer system (e.g., 100V for 90 minutes at 4°C) or a semi-dry system. Ensure conditions are optimized for large proteins.

-

Confirmation: After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.[12]

6. Immunoblotting

-

Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and block with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Rabbit anti-EGFR: (e.g., 1:1000 dilution)

-

Mouse anti-β-actin or anti-GAPDH: (e.g., 1:5000 dilution) as a loading control.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

7. Signal Detection and Data Analysis

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the EGFR band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.

-

Calculate the percentage of remaining EGFR relative to the vehicle-treated control for each PROTAC concentration.

-

Plot the percentage of remaining EGFR against the log of the PROTAC concentration and use a non-linear regression model to calculate the DC50 value.

-

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. lifesensors.com [lifesensors.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 10. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 12. EGFR (EGFR) | Abcam [abcam.com]

Application Note: Cell Viability Assessment of PROTAC EGFR Degrader 7

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have been successful, the emergence of drug resistance remains a significant clinical challenge.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.[3][4] PROTAC EGFR degrader 7 is a heterobifunctional molecule designed to selectively target and eliminate mutant EGFR. It consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, thereby marking the EGFR protein for destruction by the proteasome.[5][6] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell viability assays.

Mechanism of Action: PROTAC-Mediated EGFR Degradation

PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase.[7][8] this compound specifically binds to mutant forms of EGFR and the CRBN E3 ligase, forming a ternary complex.[6][9] This proximity facilitates the transfer of ubiquitin molecules from the E2-E3 ligase complex to lysine residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple EGFR proteins.[3]

Disruption of EGFR Signaling Pathways

Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10][11] By inducing the degradation of EGFR, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[6][9]

Quantitative Data Summary

This compound has been shown to be effective against NSCLC cells harboring specific EGFR mutations. The following table summarizes its reported in vitro activity.

| Compound | Target | Cell Line | Assay Type | Value | Reference |

| This compound | EGFRL858R/T790M | NCI-H1975 | Degradation (DC50) | 13.2 nM | [6][9] |

| This compound | EGFRL858R/T790M | NCI-H1975 | Proliferation (IC50) | 46.82 nM | [6][9][12] |

-

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.

-

IC50 : The concentration of the degrader required to inhibit cell proliferation by 50%.

Experimental Workflow for Cell Viability Assays

The general workflow for assessing the effect of this compound on cell viability involves cell culture, treatment with the compound, incubation, addition of a viability reagent, and signal measurement.

Experimental Protocols

Two common and robust methods for determining cell viability are the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The amount of formazan is proportional to the number of living cells.[13]

Materials:

-

NCI-H1975 cells (or other relevant cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[14]

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[16] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[16]

Materials:

-

NCI-H1975 cells (or other relevant cell line)

-

Complete culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)[17]

-

Multichannel pipette

-

Luminometer or microplate reader with luminescence detection capability

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it along with the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[18][19]

-

Cell Seeding: Following the same procedure as the MTT assay, seed 5,000-10,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate. Include control wells (medium only for background, and cells with vehicle for 100% viability).

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add 100 µL of serially diluted this compound to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C.

-

Assay Execution:

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]

-

Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" blank wells from all other wells.

-

Normalization: Express the data as a percentage of the vehicle-treated control wells (which represent 100% viability).

-

Percentage Viability = (SignalTreated / SignalVehicle Control) x 100

-

-

Dose-Response Curve: Plot the percentage viability against the logarithm of the PROTAC concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the degrader that results in a 50% reduction in cell viability.

The resulting IC50 value provides a quantitative measure of the potency of this compound in the tested cell line. A lower IC50 value indicates higher potency. These results, combined with target degradation data (e.g., from Western Blotting), provide a comprehensive understanding of the degrader's efficacy.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. This compound () for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. EGFR interactive pathway | Abcam [abcam.com]

- 11. ClinPGx [clinpgx.org]

- 12. NB-64-79858-5mg | this compound Clinisciences [clinisciences.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. OUH - Protocols [ous-research.no]

- 18. promega.com [promega.com]

- 19. ch.promega.com [ch.promega.com]

Application Notes and Protocols for In Vivo Xenograft Models of PROTAC EGFR Degrader 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to evaluate the efficacy of PROTAC EGFR degrader 7, a potent and selective CRBN-recruiting degrader of the EGFRL858R/T790M mutant.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, potentially leading to a more durable response and overcoming resistance mechanisms.[1][2] this compound (also referred to as compound 13b) has been identified as a selective degrader of EGFR harboring the L858R and T790M mutations, which are common in non-small cell lung cancer (NSCLC).[3][4] In vivo xenograft models are crucial for evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of such compounds in a whole-animal system.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. It is a heterobifunctional molecule composed of a ligand that binds to the EGFRL858R/T790M protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This binding event brings the E3 ligase into close proximity with the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of EGFR inhibits downstream signaling pathways, such as the PI3K-AKT pathway, which are critical for tumor cell proliferation and survival.[1]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | [3][4] |

| IC50 | NCI-H1975 (EGFRL858R/T790M) | 46.82 nM | [3][4] |

| Tumor Growth Inhibition (TGI) | NCI-H1975 Xenograft | 63.7% | [3] |

| Dosing Regimen | NCI-H1975 Xenograft | 10 mg/kg, IP, once a day for 24 days | [3] |

Experimental Protocols

Cell Culture

-

Cell Line: NCI-H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

In Vivo Xenograft Model Development

-

Animal Model: Female BALB/c nude mice, 4-6 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Cell Preparation:

-

Harvest NCI-H1975 cells during the exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth every 2-3 days using a digital caliper.

-

Calculate tumor volume using the formula: Volume = (length × width2) / 2.

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups.

Drug Preparation and Administration

-

Drug Formulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For injection, dilute the stock solution with a vehicle solution (e.g., a mixture of saline, PEG300, and Tween 80) to the final concentration of 10 mg/kg.

-

-

Administration:

-

Administer the drug or vehicle control to the mice via intraperitoneal (IP) injection.

-

The dosing schedule is once daily for 24 consecutive days.[3]

-

Efficacy Evaluation and Endpoint Analysis

-

Tumor Volume and Body Weight: Measure tumor volume and body weight every 2-3 days throughout the study.

-

Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100

-

Endpoint:

-

At the end of the 24-day treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

-

Pharmacodynamic (PD) Analysis (Optional):

-

A subset of tumors can be collected at various time points after the last dose for biomarker analysis.

-

Homogenize the tumor tissue to extract proteins.

-

Perform Western blotting to analyze the levels of total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like p-AKT to confirm target engagement and degradation.

-

Conclusion

The use of in vivo xenograft models is an indispensable step in the preclinical evaluation of this compound. The protocols outlined above provide a detailed framework for conducting these studies to assess the anti-tumor efficacy and mechanism of action of this promising therapeutic agent. Careful execution of these experiments will yield valuable data to support the further development of this compound for the treatment of NSCLC.

References

Preparing PROTAC EGFR Degrader 7 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo evaluation of PROTAC EGFR degrader 7, a potent and selective CRBN-recruiting PROTAC targeting the EGFRL858R/T790M mutant.[1] These guidelines are intended to assist researchers in pharmacology, oncology, and drug development in designing and executing preclinical studies to assess the therapeutic potential of this targeted protein degrader.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[2] this compound is composed of a ligand that binds to mutant epidermal growth factor receptor (EGFR) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein, a key driver in certain cancers like non-small cell lung cancer (NSCLC).[1][4] Unlike traditional EGFR inhibitors that only block the kinase activity, this degradation approach can lead to a more sustained and profound inhibition of downstream signaling pathways.[5][6]

Molecular Profile of this compound:

| Feature | Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations[1] |

| E3 Ligase Recruited | Cereblon (CRBN)[1] |

| EGFR-binding Moiety | Derived from gefitinib, a first-generation tyrosine kinase inhibitor[3] |

| Linker | Polyethylene glycol (PEG) linker[3] |

Signaling Pathway and Mechanism of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[7][8][9] Two of the major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[10][11] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[11]

Mechanism of Action of this compound

This compound induces the degradation of mutant EGFR by hijacking the cell's own protein disposal system.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | [1][12] |

| IC50 (Proliferation) | NCI-H1975 | 46.82 nM | [1][12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| BALB/c mice with NCI-H1975 xenografts | 10 mg/kg | Intraperitoneal (IP) | Once a day for 24 days | 63.7% | [1] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to the characteristic high molecular weight and lipophilicity of PROTACs, they often exhibit poor aqueous solubility, posing a challenge for in vivo delivery.[2][13][14] Therefore, appropriate formulation is critical.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl) or 5% Dextrose in water (D5W)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound.

-

Dissolve the PROTAC in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution. A commonly used vehicle for PROTACs is a mixture of PEG300, Tween 80, and saline/D5W. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low (ideally ≤10%) to minimize toxicity.

-

-

Final Formulation:

-

Slowly add the PROTAC stock solution to the prepared vehicle while vortexing to prevent precipitation.

-

Adjust the final volume with saline or D5W to achieve the desired final concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL injection volume).

-

Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.

-

The final formulation should be prepared fresh daily before administration.

-

Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound.

Animal Model:

-

Male BALB/c or CD-1 mice (6-8 weeks old)

Protocol:

-

Dosing:

-

Administer a single dose of the formulated this compound via the intended clinical route (e.g., intraperitoneal or intravenous).

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) from a cohort of mice at various time points post-dosing. Suggested time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

-

Collect blood via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software (e.g., Phoenix WinNonlin).

-

Pharmacodynamic (PD) Study

Objective: To assess the extent and duration of EGFR degradation in tumor tissue.

Animal Model:

-

Female BALB/c nude mice bearing NCI-H1975 xenografts.

Protocol:

-

Tumor Implantation:

-

Implant NCI-H1975 cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Dosing:

-

Administer a single dose of the formulated this compound.

-

-

Tissue Collection:

-

At various time points post-dosing (e.g., 4, 8, 24, 48, and 72 hours), euthanize cohorts of mice.

-

Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.

-

-

Protein Extraction and Analysis:

-

Homogenize the tumor tissues and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Analyze the levels of total EGFR and phosphorylated EGFR (p-EGFR) by Western blot or ELISA. Use an antibody specific for human EGFR to avoid cross-reactivity with mouse EGFR. GAPDH or β-actin should be used as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots and normalize the EGFR levels to the loading control.

-

Express the EGFR levels as a percentage of the vehicle-treated control group at each time point.

-

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound.

Animal Model:

-

Female BALB/c nude mice bearing NCI-H1975 xenografts.

Protocol:

-

Tumor Implantation and Grouping:

-

Implant NCI-H1975 cells as described in the PD study.

-

When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg).

-

-

Treatment:

-

Administer the treatment as per the defined schedule (e.g., once daily via IP injection for 21-28 days).

-

-

Monitoring:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health of the animals daily.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of EGFR degradation).

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control group.

-

Statistically analyze the differences in tumor volume and body weight between the groups.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.

By following these detailed application notes and protocols, researchers can effectively prepare and evaluate this compound in preclinical in vivo models, paving the way for its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

PROTAC EGFR degrader 7 dosing and administration in mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC EGFR degrader 7 is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations, which are common drivers of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the mutant EGFR for proteasomal degradation, offering a promising strategy to overcome TKI resistance.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound in a mouse xenograft model of NSCLC, along with data presentation and visualizations to guide researchers in their preclinical studies.

Data Presentation

In Vitro and In Vivo Efficacy of this compound

| Parameter | Cell Line | Value | In Vivo Model | Dosing Regimen | Result | Reference |

| DC50 | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | - | - | - | [1][2] |

| IC50 | NCI-H1975 (EGFRL858R/T790M) | 46.82 nM | - | - | - | [2] |

| Tumor Growth Inhibition (TGI) | - | - | BALB/c mice with NCI-H1975 xenografts | 10 mg/kg, IP, once daily for 24 days | 63.7% | [2] |

Signaling Pathway and Mechanism of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled tumor growth.

Caption: Simplified EGFR signaling cascade.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the mutant EGFR protein and the CRBN E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of EGFR. The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome, effectively removing the oncogenic driver from the cancer cells.

Caption: PROTAC-mediated degradation of EGFR.

Experimental Protocols

In Vivo Dosing and Administration in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous NCI-H1975 xenograft mouse model.

Materials:

-

This compound

-

Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

NCI-H1975 human non-small cell lung cancer cells

-

Female BALB/c nude mice (6-8 weeks old)

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing and husbandry equipment

Experimental Workflow:

Caption: In vivo xenograft study workflow.

Protocol Steps:

-

Animal Acclimatization and Husbandry:

-

House female BALB/c nude mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to sterile food and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Cell Culture and Preparation:

-

Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the exponential growth phase using trypsin-EDTA.

-

Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W2) / 2.

-

Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and vehicle control groups.

-

-

Preparation of Dosing Solution:

-

Prepare the vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Dissolve this compound in the vehicle solution to a final concentration for a 10 mg/kg dose based on the average body weight of the mice. Prepare this solution fresh daily.

-

-

Administration of this compound:

-

Administer the dosing solution or vehicle control to the respective groups via intraperitoneal (IP) injection once daily for 24 consecutive days.

-

-

In-life Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.

-

Monitor the general health of the animals daily for any signs of toxicity.

-

-

Study Endpoint and Data Analysis:

-

At the end of the 24-day treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for EGFR levels, immunohistochemistry).

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Measuring Ternary Complex Formation with PROTAC EGFR Degrader 7: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy. This document provides detailed application notes and protocols for measuring the ternary complex formation of PROTAC EGFR Degrader 7, a potent and selective CRBN-recruiting PROTAC targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), specifically those with L858R/T790M mutations.[1][2]

This compound is a bifunctional small molecule composed of a ligand that binds to mutant EGFR and another ligand that recruits the Cereblon (CRBN) E3 ligase, connected by a linker. Its mechanism of action relies on its ability to effectively bring EGFR and CRBN into close proximity, facilitating the transfer of ubiquitin from the E3 ligase complex to EGFR, thereby marking it for degradation by the proteasome. Understanding the biophysical parameters of the EGFR:this compound:CRBN ternary complex is therefore paramount for its development and optimization.

This guide outlines several key biophysical and cellular assays to quantify and characterize this crucial interaction, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and NanoBioluminescence Resonance Energy Transfer (NanoBRET).

Signaling Pathway and Mechanism of Action